
1-(4-Chlorophenyl)-3-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 1-(4-Chlorophenyl)-3-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea is a chemical entity that appears to be designed for interaction with biological targets. While the provided papers do not directly discuss this specific compound, they do provide insights into related compounds and their biological activities. For instance, paper discusses a similar tetrahydroisoquinoline derivative with AMPA receptor antagonist activity, and paper describes a series of aryl(thio)ureas with acetylcholinesterase inhibitory activity.
Synthesis Analysis
The synthesis of related compounds involves the strategic combination of pharmacophoric moieties to achieve a desired biological activity. In paper , the authors optimized the spacer length between the basic nitrogen and the ar(o)yl(thio)-urea unit, which is a common strategy in medicinal chemistry to modulate the interaction with the target protein. Although the synthesis of the specific compound is not detailed, similar approaches could be employed, such as optimizing the spacer length and substituents to enhance the interaction with the target.
Molecular Structure Analysis
The molecular structure of such compounds is crucial for their biological activity. The presence of a 4-chlorophenyl group, as seen in the compound from paper , suggests that it could be important for receptor binding through potential halogen interactions. The methoxyacetyl group in the compound of interest could influence the molecule's conformation and thus its ability to interact with biological targets.
Chemical Reactions Analysis
The chemical reactivity of urea derivatives is often related to their interactions with enzymes. In paper , the urea moiety is part of the pharmacophore for acetylcholinesterase inhibition. The specific compound may also undergo chemical reactions with biological targets, such as enzymes or receptors, which could be explored through biochemical assays to determine its mechanism of action.
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound, including solubility, stability, and lipophilicity, are essential for its pharmacokinetic profile. The methoxy and chlorophenyl groups in the compound could affect its lipophilicity, which in turn would influence its ability to cross biological membranes. The tetrahydroquinoline core may contribute to the compound's overall stability and solubility, which are important for its in vivo efficacy.
Wissenschaftliche Forschungsanwendungen
Synthesis and Antimicrobial Activity
Research into similar compounds has shown significant promise in the development of new antimicrobial agents. For instance, El-zohry and Abd-Alla (2007) explored the synthesis of new derivatives with potential antimicrobial activities, demonstrating the versatility of such compounds in generating effective treatments against various bacterial strains (El-zohry & Abd-Alla, 2007). This research underscores the potential of these compounds in addressing the pressing need for novel antimicrobial therapies.
Catalytic Reduction Processes
The catalytic activities of similar compounds have been explored, showing their efficacy in chemical transformations. Watanabe et al. (1984) demonstrated the use of these compounds in the catalytic reduction of nitroarenes to aminoarenes, highlighting their utility in organic synthesis and industrial applications (Watanabe et al., 1984). This research indicates the potential of these compounds in facilitating various chemical reactions, contributing to more efficient and sustainable chemical processes.
Antiproliferative and Anticancer Activities
Compounds with structural similarities have shown significant potential in anticancer research. Perković et al. (2016) synthesized novel derivatives and evaluated their antiproliferative activities against various cancer cell lines, identifying compounds with promising anticancer properties (Perković et al., 2016). This research highlights the potential therapeutic applications of these compounds in developing new cancer treatments.
Enzyme Inhibition for Therapeutic Applications
Research into the enzyme inhibition properties of similar compounds has also been conducted, with findings indicating their potential in treating diseases associated with enzyme dysregulation. Sujayev et al. (2016) studied the inhibition of carbonic anhydrase and cholinesterase enzymes, showcasing the therapeutic potential of these compounds in managing conditions like glaucoma and Alzheimer's disease (Sujayev et al., 2016). This research underscores the importance of such compounds in developing targeted therapies for various health conditions.
Eigenschaften
IUPAC Name |
1-(4-chlorophenyl)-3-[1-(2-methoxyacetyl)-3,4-dihydro-2H-quinolin-7-yl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClN3O3/c1-26-12-18(24)23-10-2-3-13-4-7-16(11-17(13)23)22-19(25)21-15-8-5-14(20)6-9-15/h4-9,11H,2-3,10,12H2,1H3,(H2,21,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIYPYOAQFYQIKF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)N1CCCC2=C1C=C(C=C2)NC(=O)NC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


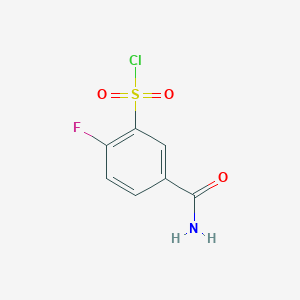
![2-(1-oxo-4-phenoxy[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)-N-(tetrahydrofuran-2-ylmethyl)acetamide](/img/structure/B2550749.png)
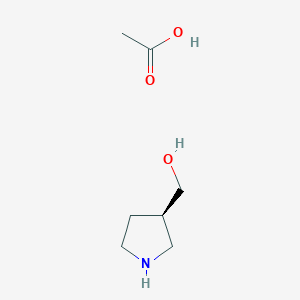
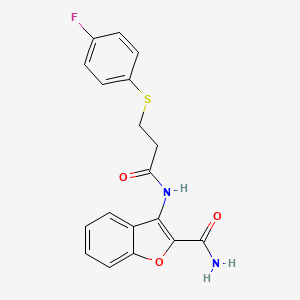
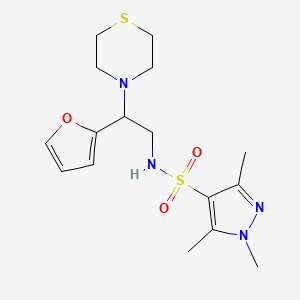
![2-(butylthio)-3-(4-methoxyphenyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2550757.png)
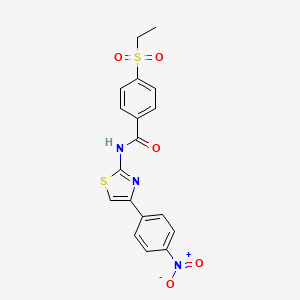
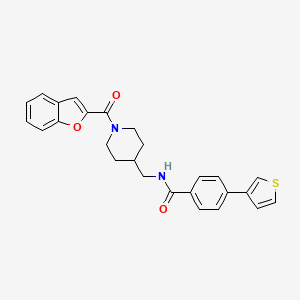
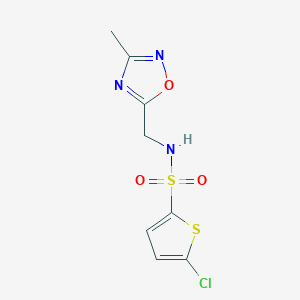
![7-acetyl-3-benzyl-2-((3-chlorobenzyl)thio)-5,6,7,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2550762.png)
![4-(dimethylsulfamoyl)-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2550764.png)
![N-[2-(3-Ethylsulfanylazepan-1-yl)-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2550767.png)
